molecular formula C16H20BrN5O6 B612069 Ibulocydine

Ibulocydine

Cat. No.: B612069
M. Wt: 458.26 g/mol
InChI Key: DIIPUUWSKJKSRG-UHFFFAOYSA-N
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Description

Ibulocydine is a novel prodrug that functions as a cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinase 7 and cyclin-dependent kinase 9. It has shown potent anti-cancer effects against various cancer cell types, including triple-negative breast cancer and hepatocellular carcinoma .

Scientific Research Applications

Ibulocydine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of cyclin-dependent kinase inhibition.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including triple-negative breast cancer and hepatocellular carcinoma.

    Industry: Potentially used in the development of new anti-cancer drugs and therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibulocydine involves the preparation of an isobutyrate prodrug of a specific cyclin-dependent kinase inhibitor. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques. The goal is to achieve high yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

Ibulocydine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities .

Mechanism of Action

Ibulocydine exerts its effects by inhibiting cyclin-dependent kinase 7 and cyclin-dependent kinase 9. This inhibition leads to the downregulation of anti-apoptotic factors such as Mcl-1, XIAP, and survivin, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, which is mediated by cyclin-dependent kinase 7 and cyclin-dependent kinase 9 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high activity against cyclin-dependent kinase 7 and cyclin-dependent kinase 9, making it more effective in inhibiting the growth of cancer cells compared to other cyclin-dependent kinase inhibitors. Additionally, this compound has shown promising results in both in vitro and in vivo studies, highlighting its potential as a novel therapeutic agent .

Properties

Molecular Formula

C16H20BrN5O6

Molecular Weight

458.26 g/mol

IUPAC Name

[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25)

InChI Key

DIIPUUWSKJKSRG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO, not in water

storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Synonyms

Ibulocydine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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